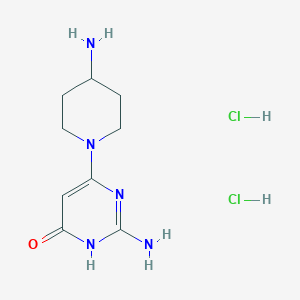
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide (FCCP) is an important and widely used compound in scientific research, particularly in the field of biochemistry. It is a chemical compound that is used to study the effects of protonophores, which are molecules that can transport protons across biological membranes. FCCP is also known as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, which is a more descriptive chemical name.
Mécanisme D'action
FCCP is a protonophore, which means it can transport protons across biological membranes. It binds to the mitochondrial membrane and allows protons to move from the inside of the mitochondria to the outside. This causes a decrease in the membrane potential, which leads to the release of energy in the form of heat instead of ATP.
Biochemical and Physiological Effects
FCCP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to increase the production of nitric oxide, which can have an effect on blood pressure and inflammation. Additionally, it has been shown to increase the production of adenosine triphosphate (ATP), which is the energy currency of cells.
Avantages Et Limitations Des Expériences En Laboratoire
FCCP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it is relatively inexpensive to purchase. However, there are some limitations to its use. It has a relatively short half-life, which means it must be used quickly after synthesis. Additionally, it can be toxic at high concentrations, so it must be used with caution.
Orientations Futures
FCCP has a number of potential future applications in scientific research. It could be used to study the effects of protonophores on mitochondrial function and oxidative phosphorylation. It could also be used to study the effects of mitochondrial uncoupling on cellular metabolism. Additionally, it could be used to study the effects of nitric oxide on inflammation and blood pressure. Finally, it could be used to study the effects of reactive oxygen species on oxidative stress and cell damage.
Méthodes De Synthèse
FCCP can be synthesized using a number of methods, including the reaction of 4-chlorophenylacetonitrile with 4-fluorophenylhydrazine in the presence of a base. This reaction produces a product that is then purified by recrystallization. Another method involves the reaction of 4-chlorophenylacetonitrile with 4-fluorophenylhydrazine in the presence of a base and an acid. This reaction produces a product that is then purified by column chromatography.
Applications De Recherche Scientifique
FCCP is widely used in scientific research, particularly in the field of biochemistry. It is used to study the effects of protonophores, which are molecules that can transport protons across biological membranes. It is also used to study the effects of mitochondrial uncoupling, which is the process by which energy is released from the mitochondria in the form of heat instead of ATP. It is also used to study the effects of oxidative phosphorylation, which is the process by which energy is released from the mitochondria in the form of ATP.
Propriétés
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-11(22)16(10-20-14-8-4-13(19)5-9-14)17(23)21-15-6-2-12(18)3-7-15/h2-10,22H,1H3,(H,21,23)/b16-11+,20-10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTHOKRCPUBVNJ-GRBJJUPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=C(C=C1)F)\C(=O)NC2=CC=C(C=C2)Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














